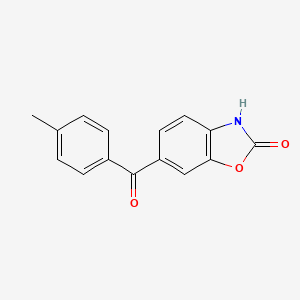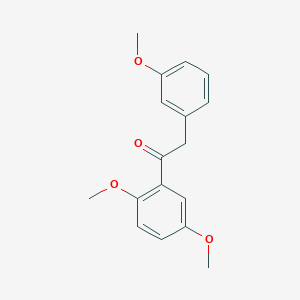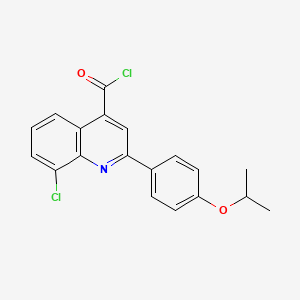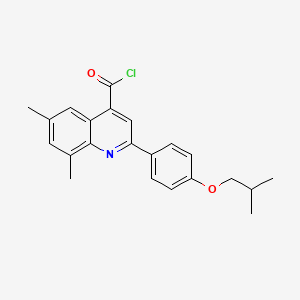amine CAS No. 1155988-52-5](/img/structure/B1462677.png)
[(3-Bromophenyl)methyl](1-cyclopropylethyl)amine
概要
説明
(3-Bromophenyl)methylamine is an organic compound that features a brominated phenyl group attached to a methyl group, which is further connected to a cyclopropylethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)methylamine typically involves the following steps:
Bromination of Benzyl Alcohol: The starting material, benzyl alcohol, undergoes bromination using bromine in the presence of a suitable catalyst to form 3-bromobenzyl bromide.
Formation of the Amine: The 3-bromobenzyl bromide is then reacted with 1-cyclopropylethylamine under basic conditions to yield (3-Bromophenyl)methylamine.
Industrial Production Methods
In an industrial setting, the production of (3-Bromophenyl)methylamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
(3-Bromophenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
科学的研究の応用
(3-Bromophenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
作用機序
The mechanism of action of (3-Bromophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group can enhance binding affinity, while the cyclopropylethylamine moiety can influence the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- (3-Chlorophenyl)methylamine
- (3-Fluorophenyl)methylamine
- (3-Methylphenyl)methylamine
Uniqueness
(3-Bromophenyl)methylamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.
特性
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-cyclopropylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-9(11-5-6-11)14-8-10-3-2-4-12(13)7-10/h2-4,7,9,11,14H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIACIIBSDRFCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-{4-[(Oxolan-2-yl)methyl]piperazin-1-yl}propanoic acid](/img/structure/B1462603.png)
![3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol](/img/structure/B1462604.png)
![2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid](/img/structure/B1462605.png)
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-3-carboxylic acid](/img/structure/B1462606.png)

![6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1462609.png)

![5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1462613.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1462614.png)

